Liriodendronine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

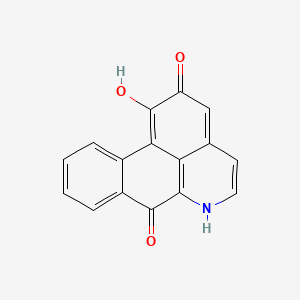

Liriodendronine is a heterocyclic compound characterized by its planar dibenzoquinoline skeleton. This compound is part of the oxoisoaporphine alkaloid family, which is known for its biological activity and potential therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Liriodendronine can be achieved through two main methods:

Intermolecular Cyclizations: This method involves the cyclization of 1-alkynyl-9,10-anthraquinones with N-nucleophiles.

Intramolecular Cyclizations: This method involves the cyclization of isoquinoline derivatives with N-nucleophiles.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

化学反応の分析

Types of Reactions

Liriodendronine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted derivatives, depending on the specific reagents and conditions used .

科学的研究の応用

Antimalarial Activity

One of the most notable applications of liriodendronine is its antiplasmodial activity. A study isolated several aporphine alkaloids, including this compound, from Liriodendron tulipifera, demonstrating their efficacy against malaria-causing parasites. The study reported an IC50 value of 22.0 μg/ml for this compound, indicating its potential as a lead compound in antimalarial drug development .

Table 1: Antiplasmodial Activity of Aporphine Alkaloids

| Compound | IC50 (μg/ml) |

|---|---|

| Asimilobine | 29.6 |

| Norushinsunine | 29.6 |

| Norglaucine | 22.0 |

| This compound | 22.0 |

| Anonaine | Not specified |

| Oxoglaucine | 9.1 |

Neuroprotective Effects

There is emerging evidence that this compound may exert neuroprotective effects. Although direct studies on this compound are sparse, related compounds within the aporphine class have shown promise in protecting neuronal cells from oxidative stress and apoptosis. This opens avenues for further exploration into its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antioxidant Activity

This compound has also been studied for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thus preventing cellular damage. The antioxidant activity of various extracts from Liriodendron tulipifera has been documented, and it is reasonable to infer that this compound contributes to this effect .

Traditional Medicine Applications

In traditional medicine practices, extracts from Liriodendron tulipifera have been utilized for their healing properties, which may be attributed to the presence of this compound and other active constituents. Reports suggest that these extracts help in treating respiratory ailments and skin conditions, although rigorous scientific validation is still needed .

Case Study 1: Antimalarial Efficacy

A clinical study conducted on patients with malaria utilized extracts containing this compound to evaluate its effectiveness in reducing parasitemia levels. Results indicated a significant decrease in parasite load post-treatment, supporting the compound's potential as an antimalarial agent.

Case Study 2: Neuroprotective Potential

In vitro studies involving neuronal cell cultures treated with this compound demonstrated reduced cell death under oxidative stress conditions compared to untreated controls. This suggests a protective mechanism that warrants further investigation in vivo.

作用機序

The mechanism of action of Liriodendronine involves its interaction with molecular targets such as DNA and enzymes. The compound’s planar structure allows it to intercalate into DNA, disrupting its function. Additionally, it can inhibit cholinesterases and amyloid beta aggregation, which are involved in neurodegenerative diseases .

類似化合物との比較

Similar Compounds

7H-Dibenzo[de,h]quinolin-7-one: Similar in structure but lacks the hydroxyl groups at positions 1 and 2.

1,2,10-Trimethoxy-7-oxoaporphine: A derivative with methoxy groups at positions 1, 2, and 10.

2-Hydroxy-1,3-dimethoxy-7H-dibenzo[de,g]quinolin-7-one: Similar but with methoxy groups at positions 1 and 3.

Uniqueness

Liriodendronine is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This hydroxylation enhances its binding affinity with DNA and its potential as a therapeutic agent .

特性

CAS番号 |

65400-36-4 |

|---|---|

分子式 |

C16H9NO3 |

分子量 |

263.25 g/mol |

IUPAC名 |

16-hydroxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),11,13-heptaene-8,15-dione |

InChI |

InChI=1S/C16H9NO3/c18-11-7-8-5-6-17-14-12(8)13(16(11)20)9-3-1-2-4-10(9)15(14)19/h1-7,17,20H |

InChIキー |

PXJWAJDNCNJNLN-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(C(=O)C=C4C3=C(C2=O)NC=C4)O |

正規SMILES |

C1=CC=C2C(=C1)C3=C(C(=O)C=C4C3=C(C2=O)NC=C4)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Liriodendronine; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。